5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of imidazolidine, which is a type of heterocyclic compound . Imidazolidines are often used in medicinal chemistry due to their ability to bind to various biological targets. For example, 5’-Deoxy-5’-(1,3-diphenyl-2-imidazolidinyl)thymidine is an exceedingly potent antiviral compound, exceptionally proficient in studying diverse DNA viruses such as hepatitis B and herpes simplex virus infections .
Molecular Structure Analysis
The molecular structure of “5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol” would likely involve a phenol group (a benzene ring with a hydroxyl group) attached to an imidazolidine ring (a five-membered ring with two nitrogen atoms) which is further substituted with two phenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Phenols are typically solid at room temperature, and imidazolidines are usually stable under normal conditions .Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, it would interact with biological targets in the body.
Safety and Hazards
properties
IUPAC Name |
5-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-13-12-17(16-20(21)25)22-23(18-8-4-2-5-9-18)14-15-24(22)19-10-6-3-7-11-19/h2-13,16,22,25H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKQWCTGNOAHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.